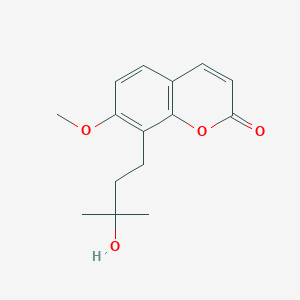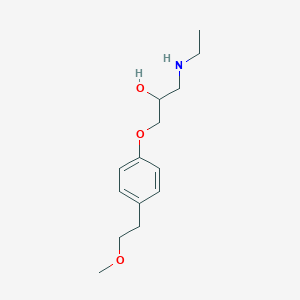
Osthol hydrate
Übersicht
Beschreibung
Osthol hydrate is a natural product isolated from F. schottiana . It is a coumarin derivative found in several medicinal plants such as Cnidium monnieri and Angelica pubescens .
Synthesis Analysis
Osthol can be obtained via extraction and separation from plants or total synthesis . It has been suggested that Osthol exhibited multiple biological activities covering antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities .Molecular Structure Analysis
The molecular weight of Osthol hydrate is 262.30 and its formula is C15H18O4 . The chemical structure of Osthol hydrate involves a coumarin core, which is a 2H-benzopyran-2-one structure .Physical And Chemical Properties Analysis
Osthol hydrate has a molecular weight of 262.3 and its formula is C15H18O4 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Osthol hydrate has been recognized for its antitumor properties . It functions by inhibiting tumor growth and inducing apoptosis in cancer cells. Research has shown that it can suppress the proliferation of various cancer cell lines, making it a potential candidate for cancer therapy .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory effects . It can modulate inflammatory pathways, which is beneficial in treating conditions like arthritis and other inflammatory diseases. Its ability to inhibit key enzymes involved in the inflammatory process underscores its therapeutic potential .
Neuroprotective Properties
Osthol hydrate has demonstrated neuroprotective properties , offering protection against neurodegenerative diseases. It can help in the management of conditions such as Alzheimer’s and Parkinson’s disease by preventing neuronal damage .
Osteogenic Applications
In the field of bone health, Osthol hydrate promotes osteogenesis . It aids in bone formation and could be used to treat osteoporosis and other bone-related disorders by stimulating osteoblastic activity .
Cardiovascular Protection
Osthol hydrate provides cardiovascular protection . It has been found to have cardioprotective effects, which could be harnessed in treating heart diseases. It works by reducing oxidative stress and improving heart function .
Antimicrobial and Antiparasitic Activities
The compound also has antimicrobial and antiparasitic activities . It can be used to combat a range of microbial and parasitic infections, making it a valuable tool in the development of new antimicrobial agents .
Agricultural Applications
Interestingly, Osthol hydrate has applications in agriculture as well. It has been shown to induce a resistance response against powdery mildew in pumpkin leaves, suggesting its use as a natural pesticide .
Chemical Synthesis and Modification
Finally, Osthol hydrate is used in chemical synthesis and modification . It can undergo various chemical reactions to yield derivatives with enhanced biological activities. This adaptability makes it a versatile compound for developing new pharmacological agents .
Wirkmechanismus
Target of Action
It has been suggested that osthol hydrate may interact with various proteins and enzymes involved in cellular proliferation, apoptosis, survival, cancer progression, and recurrence .
Mode of Action
Osthol hydrate’s mode of action is complex and multifaceted. It has been suggested that Osthol hydrate can competitively bind to certain proteins and interact with specific residues to form hydrogen bonds . These interactions can affect various cellular processes, leading to changes in cell behavior.
Biochemical Pathways
Osthol hydrate appears to influence several biochemical pathways. It has been reported to promote neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and PI3k/Akt signaling pathways . These pathways play crucial roles in cell proliferation, apoptosis, and metabolism, and their modulation can have significant downstream effects.
Pharmacokinetics
Osthol hydrate, like many other coumarin derivatives, has low solubility in water and low oral bioavailability . These properties can limit its clinical application. Encapsulation in certain polymeric micelles has been shown to improve its pharmacokinetic properties, including increased area under the curve and decreased clearance values .
Result of Action
The molecular and cellular effects of Osthol hydrate’s action are diverse. It has been reported to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . In terms of antitumor effects, it has been suggested to inhibit proliferation, promote apoptosis, induce cell cycle arrest, inhibit migration and invasion, overcome chemoresistance, induce the production of reactive oxygen species, promote antitumor immune responses, trigger DNA damage, and induce autophagy and pyroptosis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJNTORCNKCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Osthol hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)







![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)


![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)